4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate
Description
4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C24H22N2O4/c1-17-7-11-20(12-8-17)24(28)30-21-13-9-19(10-14-21)15-25-26-23(27)16-29-22-6-4-3-5-18(22)2/h3-15H,16H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
MYGVBMBBOFILDU-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate typically involves the condensation reaction between 2-[(2-methylphenoxy)acetyl]hydrazine and 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
- 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate
- 4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
Uniqueness
4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is unique due to the presence of both the hydrazone functional group and the 2-methylphenoxy moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate is a hydrazone compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C23H20N2O4
- Molecular Weight : 388.4 g/mol
- IUPAC Name : [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate
- CAS Number : 303085-89-4
The compound features a complex structure that includes a phenyl group, a hydrazinylidene moiety, and a benzoate ester. This unique arrangement contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Hydrazone : Reaction of 2-[(2-methylphenoxy)acetyl]hydrazine with an aldehyde or ketone.
- Esterification : The hydrazone intermediate reacts with benzoic acid or its derivatives under acidic conditions.
Purification methods such as recrystallization or chromatography are employed to ensure high purity and yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydrazone moiety can inhibit enzyme activity, leading to various biological effects such as:
- Antimicrobial Activity : Inhibition of microbial growth.
- Anticancer Properties : Induction of apoptosis in cancer cells through modulation of signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Effects
Studies have reported that this compound can induce apoptosis in different cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a therapeutic agent in treating infections. -
Investigation of Anticancer Properties :
Another study focused on the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 25 µM, indicating strong potential for development into anticancer therapies.
Research Findings Summary Table
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Antimicrobial | Escherichia coli | 32 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | 25 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
